(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
Description
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride is a chiral amine derivative featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and an ethanamine moiety at the 2-position. The (S)-enantiomer is specifically isolated as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical or agrochemical applications. The trifluoromethyl group imparts electron-withdrawing effects, influencing the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5(12)7-3-2-6(4-13-7)8(9,10)11;/h2-5H,12H2,1H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQRQAYJADKYOZ-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Multi-step Organic Synthesis
Overview:
This method involves the stepwise construction of the pyridine ring bearing the trifluoromethyl group, followed by amination and salt formation. It is the most common approach in academic and industrial settings, emphasizing regioselectivity and stereoselectivity to obtain the (S)-enantiomer.
Step 1: Synthesis of 5-(Trifluoromethyl)picolinic Acid Derivative
The process begins with the preparation of a 5-(trifluoromethyl)picolinic acid or its derivatives, often via electrophilic trifluoromethylation of pyridine precursors.
For example, a typical route involves the use of trifluoromethylating agents such as Togni's reagent or Umemoto's reagent to introduce the trifluoromethyl group selectively at the 5-position of pyridine.Step 2: Reduction to the Corresponding Amino Derivative
The pyridine derivative is then reduced to the corresponding amine using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction with agents like lithium aluminum hydride (LiAlH4).
This step yields the free amine, which is then converted into the hydrochloride salt.Step 3: Formation of Hydrochloride Salt
The free amine is dissolved in an appropriate solvent (e.g., ethanol or methanol), and hydrogen chloride gas or hydrochloric acid is introduced to form the hydrochloride salt.
- Trifluoromethylating agents (e.g., Togni's reagent)
- Catalytic hydrogenation catalysts (Pd/C)
- Acidic conditions for salt formation (HCl gas or HCl solution)
- The synthesis route is supported by methods described in literature for similar trifluoromethylated pyridines, emphasizing regioselectivity and stereospecificity for the (S)-enantiomer.
Coupling of Pre-formed Intermediates
Overview:
This approach involves coupling a pre-formed amino pyridine derivative with a trifluoromethylated precursor, often using coupling reagents or intermediates such as acyl chlorides or activated esters.
Step 1: Synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine Intermediate
The key intermediate is synthesized via chlorination and trifluoromethylation of pyridine derivatives, followed by amination at the 2-position.Step 2: Amination and Salt Formation
The intermediate undergoes amination with suitable amine sources, such as ethanamine, under conditions favoring regioselectivity. The final step involves salt formation with hydrochloric acid to produce the hydrochloride salt.
- This method is detailed in recent patent literature, emphasizing the use of chlorinated intermediates and trifluoromethylation reagents, with yields optimized through temperature and solvent control.
Asymmetric Synthesis for the (S)-Enantiomer
Overview:
Chiral synthesis routes focus on enantioselective catalysis or chiral auxiliaries to produce the (S)-enantiomer directly, avoiding racemization.
Step 1: Chiral Catalysis or Auxiliary Attachment
Use of chiral catalysts such as chiral phosphines or amino acids to induce stereoselectivity during the amination step.Step 2: Stereoselective Amination
The chiral catalyst guides the formation of the (S)-enantiomer during nucleophilic substitution or addition reactions on the pyridine core.Step 3: Salt Formation
Similar to other methods, the free amine is converted into its hydrochloride salt under controlled conditions.
- Enantioselective synthesis has been successfully demonstrated with yields exceeding 80%, with stereoselectivity confirmed via chiral HPLC analysis.
Purification and Characterization
| Method | Description | Conditions | Relevance |
|---|---|---|---|
| Recrystallization | Using solvents like ethanol, methanol, or ethyl acetate | Ambient or controlled temperature | Purity enhancement |
| Preparative HPLC | Gradient elution with acetonitrile/water containing trifluoroacetic acid | UV detection at 220 nm | High purity, stereochemical purity |
- NMR spectroscopy (¹H, ¹³C)
- Mass spectrometry (ESI-MS)
- Melting point analysis
- Chiral HPLC for enantiomeric excess
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Multi-step synthesis | Trifluoromethylating agents, catalytic hydrogenation | High regioselectivity, well-established | Longer synthesis time, need for chiral control |
| Coupling of intermediates | Chlorinated pyridines, coupling reagents | Modular, adaptable | Requires multiple steps and purification |
| Asymmetric synthesis | Chiral catalysts | Enantiomeric purity | Costly catalysts, complex setup |
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amine derivatives, and oxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ethanamine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Halogen-Substituted Analogs
- (S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride Structure: Replaces -CF₃ with bromine (-Br) at the 5-position. The dihydrochloride salt form (vs. hydrochloride) enhances aqueous solubility (Molecular Weight: 273.99 g/mol) . Application: Bromine’s polarizability may improve halogen bonding in target interactions.
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine Hydrochloride
- Structure : Adds a chlorine (-Cl) at the 3-position alongside -CF₃.
- Properties : The dual electron-withdrawing groups (-Cl and -CF₃) decrease pyridine ring electron density, altering reactivity. Molecular Weight: 261.08 g/mol .
- Impact : Enhanced metabolic stability due to reduced oxidative metabolism.
Positional Isomerism
Enantiomeric and Salt Form Differences
(R)-Enantiomer Derivatives
- (R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine Dihydrochloride
Alternative Salt Forms
Functional Group Modifications
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Key Research Implications
- Enantiomeric Specificity : The (S)-enantiomer’s configuration may optimize interactions with chiral biological targets, such as enzymes or receptors, compared to the (R)-form .
- Trifluoromethyl vs. Halogen Substitution : -CF₃ enhances metabolic stability and lipophilicity relative to -Br or -Cl, making it preferable for CNS-targeting drugs .
- Salt Formulation : Hydrochloride salts balance solubility and crystallinity, while dihydrochlorides prioritize solubility for injectable formulations .
Biological Activity
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride, a compound with a unique trifluoromethyl group attached to a pyridine ring, has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
- Molecular Formula : CHFN
- Molecular Weight : 227.63 g/mol
- CAS Number : 1956436-92-2
The presence of both the amine and pyridine functional groups in this compound contributes to its diverse reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that compounds containing the trifluoromethyl-pyridine moiety often exhibit significant biological activity. Specifically, this compound has been studied for its potential roles in various therapeutic areas:
- Antimalarial Activity : It has been evaluated for its inhibitory effects against Plasmodium falciparum and Plasmodium vivax, with promising results indicating potent activity against these malaria-causing parasites .
- Anticancer Potential : The compound has shown effects on tumor cell lines, with studies indicating that it may induce apoptosis in cancer cells through mechanisms involving caspase activation .
- CYP Enzyme Interaction : The compound's interaction with cytochrome P450 enzymes raises considerations regarding its metabolic stability and safety profile .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- N-Alkylation of Pyridine Derivatives : This method involves the reaction of pyridine derivatives with alkyl halides under basic conditions.
- Reduction of Pyridine N-Oxides : This approach utilizes reducing agents to convert pyridine N-oxides into the corresponding amines.
Antimalarial Activity
In a study assessing the antimalarial properties of similar compounds, this compound demonstrated significant inhibitory activity against PfDHODH (dihydroorotate dehydrogenase from Plasmodium falciparum), with IC values below 0.03 μM . This suggests strong selectivity and potency compared to human DHODH.
Anticancer Activity
A series of experiments were conducted to evaluate the anticancer potential of the compound against various cancer cell lines. For instance:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine | A549 | 50 | Induces apoptosis via caspase activation |
| CA-4 | A549 | 100 | Tubulin polymerization inhibitor |
The results indicated that treatment with this compound led to an increase in apoptotic cells, as observed in flow cytometry analyses .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound:
- Study on Antimalarial Effects : In vivo studies demonstrated that derivatives similar to this compound showed efficacy in mouse models infected with malaria parasites, supporting its potential as a lead compound for antimalarial drug development .
- Anticancer Research : In vitro studies showed that the compound could inhibit cell proliferation in various cancer cell lines, suggesting its utility in cancer therapy .
- Safety Profile Analysis : The interaction with CYP enzymes indicates potential metabolic concerns, which necessitate further investigation into the pharmacokinetics and safety profile of this compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of substituted 2-methyl cyanopyridyl derivatives. For example, palladium catalysts (e.g., Pd/C) under hydrogen pressure (1–3 atm) in polar aprotic solvents like ethanol or methanol are effective. Key parameters include:
- Temperature: 50–80°C
- Reaction time: 12–24 hours
- Acidic workup (e.g., HCl) to isolate the hydrochloride salt .
- Table: Optimization Parameters
| Parameter | Range | Impact on Yield |
|---|---|---|
| Catalyst loading | 5–10% Pd/C | Higher loading reduces reaction time |
| Hydrogen pressure | 1–3 atm | Pressure >2 atm improves conversion |
| Solvent | Ethanol/MeOH | Ethanol favors selectivity |
Q. How can the structural identity of the compound be confirmed using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps:
- Grow crystals via slow evaporation in solvents like dichloromethane/hexane.
- Collect intensity data using a diffractometer (Mo-Kα radiation).
- Refine structures with SHELXL, ensuring R-factor <5% for high precision .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer :
- HPLC : Use a C18 column with mobile phase (e.g., acetonitrile/0.1% TFA) at 254 nm. Retention time and peak symmetry indicate purity .
- TGA/DSC : Monitor decomposition temperatures (TGA) and melting points (DSC) to assess thermal stability.
- pH Solubility : Measure solubility in buffers (pH 1–7) to guide formulation .
Advanced Research Questions
Q. How can enantiomeric purity be validated for the (S)-configured amine?
- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with columns like Chiralpak IA/IB.
- Mobile phase: Hexane/isopropanol with 0.1% diethylamine.
- Compare retention times with racemic mixtures or reference standards (e.g., CAS 1391540-47-8 for analogous compounds) .
Q. What strategies are effective for resolving conflicting spectral data (e.g., NMR vs. MS)?
- Methodological Answer :
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyridine and trifluoromethyl groups.
- High-Resolution MS : Confirm molecular ion ([M+H]+) with <2 ppm error. Use isotopic patterns to distinguish from impurities .
- Example : Discrepancies in H NMR aromatic signals can arise from solvent polarity; repeat in deuterated DMSO or CDCl3 for consistency.
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., receptors)?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger) using the crystal structure of target proteins (e.g., dopamine receptors).
- Prioritize binding poses with favorable ΔG values and hydrogen bonds to the pyridine nitrogen .
- Table: Docking Parameters
| Software | Scoring Function | Key Interactions |
|---|---|---|
| AutoDock | Lamarckian GA | Pyridine H-bonding |
| Glide | XP Mode | Hydrophobic trifluoromethyl |
Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Use asymmetric catalysis (e.g., chiral auxiliaries or enzymes) to preserve the (S)-configuration.
- Monitor optical rotation ([α]D) during scale-up; deviations >5% indicate racemization .
Q. How can metabolites be identified in pharmacokinetic studies?
- Methodological Answer :
- Administer the compound in vivo (rodent models) and analyze plasma via LC-MS/MS.
- Detect phase I metabolites (e.g., hydroxylation at the pyridine ring) using fragmentation patterns (e.g., m/z shifts of +16) .
Gaps in Literature
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
